N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 2-methoxybenzyl group at the N-position and a methylsulfamoyl substituent at the 4-position of the furan ring. The compound’s structure combines aromatic, sulfonamide, and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
The synthesis of such compounds often involves coupling reactions, such as amide bond formation using carbodiimide-based reagents (e.g., HATU) in DMF, as seen in related furan-carboxamide syntheses . Crystallographic studies using programs like SHELX could resolve its 3D structure, critical for understanding binding interactions.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-10-14(23(19,20)16-2)8-13(22-10)15(18)17-9-11-6-4-5-7-12(11)21-3/h4-8,16H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINOONQHKEGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of Substituents: The methyl group can be introduced via alkylation reactions, while the methoxybenzyl group can be added through nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Endothelin Receptor Antagonism
Research has indicated that compounds similar to N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide may act as endothelin receptor antagonists. Endothelin receptors are implicated in various cardiovascular diseases, and antagonizing these receptors can lead to therapeutic benefits in conditions such as hypertension and heart failure .
Anticancer Activity
Recent studies have suggested that this compound exhibits anticancer properties. It has been evaluated for its ability to inhibit tumor growth in preclinical models, showing promise against various cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Endothelin Receptor | Antagonism | |
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in cytokine production |
Table 2: Case Studies on Efficacy
Case Study 1: Endothelin Receptor Antagonism
A study published in a patent document highlighted the efficacy of this compound as an endothelin receptor antagonist. The research demonstrated significant reductions in blood pressure in hypertensive animal models, suggesting potential therapeutic applications in cardiovascular diseases .
Case Study 2: Anticancer Properties
In an observational study, researchers evaluated the anticancer activity of the compound against several cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis, marking it as a promising candidate for further development in oncology .
Case Study 3: Anti-inflammatory Mechanisms
An experimental study focused on the anti-inflammatory properties of the compound found that it effectively reduced levels of inflammatory markers in animal models of arthritis. This suggests its potential use in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Crystallographic data from related sulfonamides (e.g., ) suggest that the target compound’s methoxybenzyl group could adopt a conformation favoring hydrophobic interactions, while the sulfonamide participates in hydrogen bonding.
- Activity Prediction : Based on analogs, the compound may inhibit enzymes like carbonic anhydrase or tyrosine kinases, common targets for sulfonamide derivatives .
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., fluoro) or expanding the aromatic system (e.g., benzothiophene) could enhance potency, as seen in .
Biological Activity
N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group, a methyl group, and a methoxybenzyl group, along with a methylsulfamoyl moiety. Its IUPAC name is this compound, and its molecular formula is C15H18N2O5S. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors involved in inflammatory pathways and cancer progression:
- Inflammatory Pathways : The compound has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and various inflammatory diseases. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Cancer Cell Proliferation : Preliminary studies suggest that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. It may interfere with cell cycle progression and promote cell death through intrinsic apoptotic pathways.
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |
| Anti-cancer | Induction of apoptosis in cancer cells | |
| Cytokine modulation | Reduced levels of IL-1β and IL-18 |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroinflammation Study : A study highlighted the compound's ability to mitigate neuroinflammation by downregulating the NLRP3 inflammasome in models of ischemic stroke. This effect was associated with decreased neuronal damage and improved functional outcomes .
- Cancer Research : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to increased oxidative stress and activation of apoptotic pathways.
- Cytokine Release : Research indicated that the compound effectively reduced the release of pro-inflammatory cytokines from activated macrophages, suggesting its potential as an anti-inflammatory agent in chronic inflammatory conditions .
Q & A
Q. Substituent introduction :
- Methoxyphenylmethyl group : Achieved via nucleophilic substitution or reductive amination using 2-methoxybenzylamine derivatives.
- Methylsulfamoyl group : Introduced through sulfonylation of an intermediate amine with methylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Temperature control (e.g., 0–60°C), solvent selection (DMF or THF for polar intermediates), and catalysts (e.g., Pd for coupling reactions) improve yield. Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl), methyl groups (δ 1.2–2.5 ppm), and sulfonamide NH (δ 7.5–8.5 ppm, broad).
- IR Spectroscopy : Look for C=O (1670–1700 cm⁻¹), S=O (1150–1350 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methoxyphenylmethyl group).
Q. How does the compound’s solubility profile influence its applicability in biological assays?
- The compound is likely soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in buffer. Solubility can be enhanced via co-solvents (e.g., PEG 400) or salt formation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying MIC values)?
- Case Example : reports MIC values of 12–15 µg/mL for a structurally similar furan carboxamide against S. aureus and E. coli, while other studies show higher MICs.
- Solutions :
Standardize assay conditions (pH, temperature, bacterial strain).
Verify compound purity via HPLC.
Test under anaerobic vs. aerobic conditions, as sulfonamides often target folate biosynthesis, which varies by bacterial metabolism .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Key Modifications :
- Methoxyphenyl group : Replace with halogenated or bulkier aryl groups to enhance target binding.
- Methylsulfamoyl group : Test ethylsulfamoyl or heterocyclic sulfonamides for improved solubility or enzyme inhibition .
- Assays :
- Enzyme inhibition : Measure IC50 against dihydrofolate reductase (DHFR) or carbonic anhydrase.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) .
Q. What computational methods are effective for predicting target interactions and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR or bacterial enzymes. Focus on hydrogen bonds with sulfonamide groups and hydrophobic contacts with the methoxyphenyl moiety.
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Methodological Recommendations
- Synthesis : Prioritize stepwise purity checks (TLC) and protect reactive intermediates (e.g., Boc for amines).
- Biological Testing : Include positive controls (e.g., sulfamethoxazole for DHFR inhibition) and validate results across multiple cell lines.
- Data Analysis : Use ANOVA for comparing MIC values and PCA for SAR multidimensional analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
